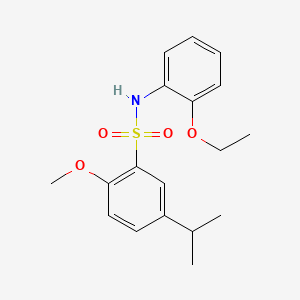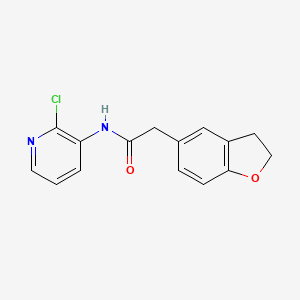![molecular formula C14H12ClN3O B15284049 4-[(5-chloro-1H-benzimidazol-2-yl)methoxy]phenylamine](/img/structure/B15284049.png)
4-[(5-chloro-1H-benzimidazol-2-yl)methoxy]phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-chloro-1H-benzimidazol-2-yl)methoxy]phenylamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a chlorine atom at the 5-position and a methoxy group attached to a phenylamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chloro-1H-benzimidazol-2-yl)methoxy]phenylamine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol in the presence of a base.
Coupling with Phenylamine: The final step involves coupling the benzimidazole derivative with phenylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(5-chloro-1H-benzimidazol-2-yl)methoxy]phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
4-[(5-chloro-1H-benzimidazol-2-yl)methoxy]phenylamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[(5-chloro-1H-benzimidazol-2-yl)methoxy]phenylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or other critical pathways in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(5-bromo-1H-benzimidazol-2-yl)methoxy]phenylamine
- 4-[(5-fluoro-1H-benzimidazol-2-yl)methoxy]phenylamine
- 4-[(5-methyl-1H-benzimidazol-2-yl)methoxy]phenylamine
Uniqueness
4-[(5-chloro-1H-benzimidazol-2-yl)methoxy]phenylamine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C14H12ClN3O |
|---|---|
Poids moléculaire |
273.72 g/mol |
Nom IUPAC |
4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]aniline |
InChI |
InChI=1S/C14H12ClN3O/c15-9-1-6-12-13(7-9)18-14(17-12)8-19-11-4-2-10(16)3-5-11/h1-7H,8,16H2,(H,17,18) |
Clé InChI |
QCIWLEJGITXPQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)OCC2=NC3=C(N2)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1,3-Bis(3-methylphenyl)-2-imidazolidinyl]-3-methoxyphenol](/img/structure/B15283967.png)

![3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone](/img/structure/B15283980.png)
![N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline](/img/structure/B15283986.png)
![2,2-dimethyl-N-[2-methyl-1-(1-piperidinylcarbonyl)butyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B15283998.png)
![2-[(5-Cyclohexyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B15284001.png)
![4-Bromophenyl 7,8-dihydro[1,4]thiazino[4,3,2-gh]purin-7-ylmethyl sulfone](/img/structure/B15284005.png)
![5-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone](/img/structure/B15284006.png)

![1,3-Benzodioxol-5-yl{5-fluoro-7'-phenyl-1,1',2,6',7',7'a-hexahydro-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6'-yl}methanone](/img/structure/B15284026.png)
![2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B15284034.png)
![5-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15284055.png)
![9-oxa-2,4,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaen-2-yl(thiophen-2-yl)methanone](/img/structure/B15284059.png)
![Ethyl 2-[(anilinocarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B15284065.png)
